molecular formula C15H8Br2FN3O2 B438075 (Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide CAS No. 330673-88-6

(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide

Cat. No.: B438075
CAS No.: 330673-88-6
M. Wt: 441.05g/mol
InChI Key: KSBBHSZMPXQECM-UHFFFAOYSA-N
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Description

(Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a dibromo-substituted oxoindoline moiety and a fluorobenzohydrazide group. Such compounds are often studied for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide typically involves the condensation of 5,7-dibromo-2-oxoindoline-3-carbaldehyde with 4-fluorobenzohydrazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives.

    Reduction: Reduction reactions may lead to the formation of amine derivatives.

    Substitution: The bromine atoms in the oxoindoline moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted oxoindoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for drug development. Its structural features might contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes. Their chemical properties make them suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their functions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N’-(5,7-dichloro-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide
  • (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-chlorobenzohydrazide
  • (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-methylbenzohydrazide

Uniqueness

The uniqueness of (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms may enhance its interactions with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2FN3O2/c16-8-5-10-12(11(17)6-8)19-15(23)13(10)20-21-14(22)7-1-3-9(18)4-2-7/h1-6,19,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBBHSZMPXQECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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